H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH
Description
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH (hereafter referred to as Compound A4853) is a linear peptide comprising 44 amino acid residues. It is listed in pharmacological databases as a candidate for antiangiogenic and immunomodulatory applications . Notably, a shorter fragment of this peptide, Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met (A4849), has been identified, though its functional role remains uncharacterized .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C182H274N50O55S/c1-21-95(15)148(178(284)197-81-135(240)205-117(63-89(3)4)164(270)215-116(58-62-288-20)162(268)227-145(92(9)10)177(283)198-83-143(254)255)232-181(287)149(96(16)22-2)231-152(258)97(17)202-133(238)79-194-154(260)109(43-32-34-59-183)210-171(277)126(73-132(187)237)221-175(281)130(85-234)207-136(241)82-196-176(282)144(91(7)8)228-174(280)128(75-142(252)253)222-160(266)114(52-56-138(244)245)209-151(257)99(19)204-163(269)120(65-100-37-26-23-27-38-100)218-167(273)122(67-102-41-30-25-31-42-102)224-179(285)147(94(13)14)230-173(279)118(64-90(5)6)216-156(262)110(44-33-35-60-184)211-158(264)112(50-54-131(186)236)213-168(274)123(69-104-76-190-86-199-104)220-170(276)125(71-106-78-192-88-201-106)225-180(286)146(93(11)12)229-161(267)115(53-57-139(246)247)214-165(271)119(68-103-46-48-107(235)49-47-103)206-134(239)80-195-155(261)129(84-233)226-172(278)127(74-141(250)251)223-169(275)124(70-105-77-191-87-200-105)219-157(263)111(45-36-61-193-182(188)189)212-166(272)121(66-101-39-28-24-29-40-101)217-159(265)113(51-55-137(242)243)208-150(256)98(18)203-153(259)108(185)72-140(248)249/h23-31,37-42,46-49,76-78,86-99,108-130,144-149,233-235H,21-22,32-36,43-45,50-75,79-85,183-185H2,1-20H3,(H2,186,236)(H2,187,237)(H,190,199)(H,191,200)(H,192,201)(H,194,260)(H,195,261)(H,196,282)(H,197,284)(H,198,283)(H,202,238)(H,203,259)(H,204,269)(H,205,240)(H,206,239)(H,207,241)(H,208,256)(H,209,257)(H,210,277)(H,211,264)(H,212,272)(H,213,274)(H,214,271)(H,215,270)(H,216,262)(H,217,265)(H,218,273)(H,219,263)(H,220,276)(H,221,281)(H,222,266)(H,223,275)(H,224,285)(H,225,286)(H,226,278)(H,227,268)(H,228,280)(H,229,267)(H,230,279)(H,231,258)(H,232,287)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H4,188,189,193)/t95-,96-,97-,98-,99-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,144-,145-,146-,147-,148-,149-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNGNRVBKQEJPA-IUMSEVKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C182H274N50O55S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4074 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Amyloid β-Peptide (1-37) (human), also known as CID 131636539, is a peptide that plays a crucial role in the innate immune system. It is known to express antimicrobial precursor proteins, which are further processed to generate antimicrobial peptides (AMPs), including several types of α/β defensins, histatins, and cathelicidin-derived AMPs like LL37. These AMPs are crucial to defend against infections caused by pathogenic bacteria, viruses, fungi, and parasites.
Mode of Action
Amyloid β-Peptide (1-37) (human) interacts with its targets in a way that it exerts several host defense activities, apart from canonical direct killing of pathogenic organisms. These activities include inflammatory response modulation, chemo-attraction, and wound healing and closure at the infected sites. In addition, this peptide and its derived peptides are bestowed with anti-cancer and anti-amyloidogenic properties.
Biochemical Pathways
The amyloidogenic pathway is the process of Amyloid β-Peptide (1-37) (human) biogenesis. The amyloid precursor protein (APP) is first cleaved by β-secretase, producing soluble β-APP fragments (sAPPβ) and C-terminal β fragment (CTFβ, C99). C99 is further cleaved by γ-secretase, generating APP intracellular domain (AICD) and Amyloid β-Peptide.
Pharmacokinetics
It is known that d-amino acid peptides, such as amyloid β-peptide (1-37) (human), are resistant to proteolysis, suggesting a high stability in plasma and blood matrices.
Result of Action
The result of the action of Amyloid β-Peptide (1-37) (human) is multifaceted. It plays a significant role in the innate immune system, defending against various pathogens. It also has anti-cancer and anti-amyloidogenic properties. Furthermore, proteolytic degradation is thought to play a large part in preventing Amyloid β-Peptide aggregation or deposition into plaques.
Action Environment
The action of Amyloid β-Peptide (1-37) (human) is influenced by various environmental factors. For instance, high protein concentrations and exposure to metal ions are known to favor self-assembly. Moreover, tissue-specific expressions of antimicrobial proteins and peptides constitute the innate immunity to eliminate invading pathogens.
Biochemical Analysis
Biochemical Properties
Amyloid β-Peptide (1-37) (human) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of β-amyloid precursor protein (βAPP), which has been linked to early-onset Familial Alzheimer’s Disease.
Cellular Effects
Amyloid β-Peptide (1-37) (human) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Amyloid β-Peptide (1-37) (human) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of Amyloid β-Peptide (1-37) (human) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Amyloid β-Peptide (1-37) (human) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Amyloid β-Peptide (1-37) (human) is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
Amyloid β-Peptide (1-37) (human) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH, commonly referred to as a variant of the amyloid beta peptide, is a polypeptide associated with Alzheimer's disease (AD). This compound has garnered significant attention due to its role in neurodegenerative processes, particularly in the aggregation and toxicity associated with amyloid plaques.
- Molecular Formula : C56H76N16O22
- Molecular Weight : 1325.31 g/mol
- CAS Number : 190436-05-6
This peptide is a fragment of the larger amyloid beta protein, which is implicated in the pathogenesis of Alzheimer's disease. Its structure allows it to interact with neuronal membranes, influencing various biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neurotoxicity
Research has shown that amyloid beta peptides can induce neurotoxicity through various mechanisms:
- Oxidative Stress : Amyloid beta can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in neuronal cells .
- Calcium Dysregulation : The binding of amyloid beta to neuronal membranes disrupts calcium homeostasis, which is critical for neuronal function and survival .
2. Aggregation and Plaque Formation
Amyloid beta peptides are known to aggregate into oligomers and fibrils, which are hallmarks of Alzheimer's disease pathology. The specific sequence of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Qin-Lys-Leu-Val-Phe-Phe contributes to its propensity to form aggregates .
3. Inflammatory Response
The presence of amyloid beta peptides activates microglia and astrocytes, leading to chronic inflammation within the brain. This inflammatory response exacerbates neuronal damage and contributes to the progression of Alzheimer’s disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this peptide:
- In vitro Studies : In cultured neurons, exposure to amyloid beta peptides resulted in increased levels of apoptotic markers such as cleaved caspase 3 and decreased expression of anti-apoptotic proteins like Bcl-2, indicating a shift towards cell death .
- Animal Models : In transgenic mouse models of Alzheimer’s disease, administration of amyloid beta fragments led to cognitive deficits that correlated with increased plaque deposition and neuroinflammation .
- Therapeutic Implications : Recent research has investigated the potential for compounds that can inhibit amyloid beta aggregation or promote its clearance as therapeutic strategies for Alzheimer’s disease. For instance, extracts from Artemisia annua have shown promise in reversing cognitive deficits associated with amyloid toxicity by modulating inflammatory pathways .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Gaps
- A4853: Limited data exist on its mechanism of action or efficacy in vivo. Its shorter fragment (A4849) requires characterization .
- Cyclo-cTP: Demonstrates 2-fold higher immunostimulatory activity than linear TP-5, validated via macrophage and B-cell assays .
- Safety : and emphasize the need for toxicity studies and standardized dosing for peptide therapeutics, which apply to A4853 as well .
Q & A
Q. What are best practices for reporting contradictory aggregation data in peer-reviewed journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
